molecular formula C36H53N7O6 B1670546 Difelikefalin CAS No. 1024828-77-0

Difelikefalin

カタログ番号 B1670546
CAS番号: 1024828-77-0
分子量: 679.8 g/mol
InChIキー: FWMNVWWHGCHHJJ-SKKKGAJSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Difelikefalin, also known as CR845, is a synthetic peptide agonist of the kappa opioid receptor . It is used in the treatment of moderate to severe pruritus (itching) associated with chronic kidney disease in patients undergoing hemodialysis . It was approved by the FDA in August 2021 and later by the EMA in April 2022 .


Synthesis Analysis

Difelikefalin is synthesized using piperidine amino acid as a raw material through chemical reactions . The specific synthesis steps involve coupling the piperidine amino acid to the fully protected D-lysine analog under standard EDCI/HOBt peptide coupling conditions .


Molecular Structure Analysis

The chemical formula of Difelikefalin is C36H53N7O6 . It has an average weight of 679.863 and a mono-isotopic mass of 679.405732455 .


Chemical Reactions Analysis

Difelikefalin is not metabolized significantly, with unchanged drug representing more than 99% of systemic circulation . In healthy subjects, about 80.5% of the dose was recovered in urine, and 11.3% was recovered in feces . In subjects on hemodialysis, 58.8% of the dose was recovered in feces, and 19.5% was recovered in dialysate .


Physical And Chemical Properties Analysis

Difelikefalin is a white to off-white solid .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Nephrology and Dermatology .

Summary of the Application

Difelikefalin (Korsuva™) is a synthetic peptide agonist of the kappa opioid receptor being developed by Cara Therapeutics for the treatment of pruritus . In August 2021, intravenous difelikefalin was approved in the USA for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD) in adults undergoing haemodialysis .

Methods of Application or Experimental Procedures

Difelikefalin is administered as an intravenous bolus injection at the end of each haemodialysis treatment . It is a hydrophilic d-amino acid tetrapeptide , properties that may reduce blood-brain-barrier penetration .

Results or Outcomes

In randomized, double-blind, placebo-controlled, multicentre phase 3 trials, difelikefalin produced clinically meaningful improvements in the intensity of itch in patients with moderate-to-severe CKD-associated pruritus . Difelikefalin was also associated with improved itch-related quality of life relative to placebo . The most common treatment-emergent adverse events in difelikefalin recipients are diarrhoea, dizziness and nausea, typically of mild or moderate severity .

Treatment of Postoperative Pain

Specific Scientific Field

This application falls under the field of Anesthesiology .

Summary of the Application

Difelikefalin is under development by Cara Therapeutics as an intravenous agent for the treatment of postoperative pain . Postoperative pain is a common consequence of surgical procedures and can have deleterious effects on individuals’ recovery and long-term health.

Methods of Application or Experimental Procedures

In this context, Difelikefalin would be administered intravenously to manage pain after surgery . The exact dosage and administration schedule would be determined based on the specific needs of the patient and the nature of the surgical procedure.

Results or Outcomes

The outcomes of this application are still under investigation as it is in the research phase . The goal is to provide effective pain relief while minimizing the side effects often associated with opioid medications.

Oral Formulation Development

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

An oral formulation of Difelikefalin has also been developed . This could potentially expand its use to outpatient settings and make it more accessible to a wider range of patients.

Methods of Application or Experimental Procedures

The oral formulation would be taken by mouth, making it a more convenient option for patients who are not undergoing hemodialysis or who do not have access to intravenous administration .

Results or Outcomes

The outcomes of this application are still under investigation as it is in the research phase . The goal is to provide a safe and effective oral formulation of Difelikefalin that maintains its therapeutic benefits.

Treatment of Pruritus in Atopic Dermatitis

Specific Scientific Field

This application falls under the field of Dermatology .

Summary of the Application

An oral formulation of Difelikefalin has been developed and is being studied for the treatment of pruritus associated with atopic dermatitis . Atopic dermatitis, also known as eczema, is a condition that makes your skin red and itchy.

Methods of Application or Experimental Procedures

In this context, Difelikefalin would be administered orally to manage itching associated with atopic dermatitis . The exact dosage and administration schedule would be determined based on the specific needs of the patient and the severity of the condition.

Results or Outcomes

The outcomes of this application are still under investigation as it is in the research phase . The goal is to provide effective relief from itching while minimizing the side effects often associated with other medications.

Treatment of Pruritus in Notalgia Paraesthetica

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

Notalgia paraesthetica is a sensory neuropathy characterized by pruritus of the upper to middle back, and an oral formulation of Difelikefalin is being studied for the treatment of this condition .

Methods of Application or Experimental Procedures

In this context, Difelikefalin would be administered orally to manage itching associated with notalgia paraesthetica . The exact dosage and administration schedule would be determined based on the specific needs of the patient and the severity of the condition.

Results or Outcomes

The outcomes of this application are still under investigation as it is in the research phase . The goal is to provide effective relief from itching while minimizing the side effects often associated with other medications.

Treatment of Pruritus in Primary Biliary Cholangitis

Specific Scientific Field

This application falls under the field of Hepatology .

Summary of the Application

Primary biliary cholangitis is a chronic disease in which the bile ducts in your liver are slowly destroyed. Pruritus, or itching, is a common symptom of this disease. An oral formulation of Difelikefalin is being studied for the treatment of pruritus associated with primary biliary cholangitis .

Methods of Application or Experimental Procedures

In this context, Difelikefalin would be administered orally to manage itching associated with primary biliary cholangitis . The exact dosage and administration schedule would be determined based on the specific needs of the patient and the severity of the condition.

Results or Outcomes

The outcomes of this application are still under investigation as it is in the research phase . The goal is to provide effective relief from itching while minimizing the side effects often associated with other medications.

Safety And Hazards

Difelikefalin may cause some people to become dizzy, drowsy, or less alert than they are normally . It may also cause confusion, mental changes, or problems with walking, which may lead to falls . Using difelikefalin with other drugs that make you drowsy can worsen this effect .

将来の方向性

Difelikefalin has been approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis . Clinical studies of an oral formulation of difelikefalin have also been completed or are underway in pruritus indications, including pruritus associated with atopic dermatitis, notalgia paraesthetica, or primary biliary cholangitis .

特性

IUPAC Name

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMNVWWHGCHHJJ-SKKKGAJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032896
Record name Difelikefalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life.
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Difelikefalin

CAS RN

1024828-77-0
Record name Difelikefalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difelikefalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difelikefalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFELIKEFALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difelikefalin
Reactant of Route 2
Difelikefalin
Reactant of Route 3
Difelikefalin
Reactant of Route 4
Reactant of Route 4
Difelikefalin
Reactant of Route 5
Reactant of Route 5
Difelikefalin
Reactant of Route 6
Reactant of Route 6
Difelikefalin

Citations

For This Compound
673
Citations
ED Deeks - Drugs, 2021 - Springer
… Intravenous difelikefalin has also been evaluated for CKD-… Clinical studies of an oral formulation of difelikefalin have also been … in the development of difelikefalin leading to this first …
Number of citations: 23 link.springer.com
ZM Lipman, G Yosipovitch - Expert opinion on pharmacotherapy, 2021 - Taylor & Francis
Introduction: Chronic kidney disease-associated pruritus (CKD-aP), or uremic pruritus, is a severely distressing condition that occurs in greater than 60% of patients undergoing dialysis. …
Number of citations: 28 www.tandfonline.com
S Fishbane, V Mathur, MJ Germain, S Shirazian… - Kidney international …, 2020 - Elsevier
… week 8 favored all difelikefalin doses combined versus placebo (P = 0.002). Difelikefalin also … Overall, 78% of patients receiving difelikefalin reported treatment-emergent adverse events …
Number of citations: 66 www.sciencedirect.com
S Fishbane, A Jamal, C Munera, W Wen… - New England Journal …, 2020 - Mass Medical Soc
… A total of 82 of 158 patients (51.9%) in the difelikefalin group had a decrease of at least 3 … in the difelikefalin group, as compared with 27.9% in the placebo group (P<0.001). Difelikefalin …
Number of citations: 220 www.nejm.org
BS Kim, R Bissonnette, K Nograles… - … England Journal of …, 2023 - Mass Medical Soc
… difelikefalin, and 63 were assigned to receive placebo. One patient who had been assigned to receive difelikefalin … We evaluated the efficacy and safety of oral difelikefalin for the …
Number of citations: 7 www.nejm.org
J Fugal, SM Serpa - Annals of Pharmacotherapy, 2023 - journals.sagepub.com
… Difelikefalin is not known to be a substrate of major … difelikefalin metabolism; however, the effects of severe hepatic impairment have not been evaluated and thus, use of difelikefalin is …
Number of citations: 6 journals.sagepub.com
J Topf, T Wooldridge, K McCafferty, M Schömig… - Kidney Medicine, 2022 - Elsevier
… (IV) difelikefalin in HD participants with moderate to severe pruritus, in which difelikefalin … In both studies, significantly greater proportions of participants in the difelikefalin group …
Number of citations: 25 www.sciencedirect.com
MJ Shram, RH Spencer, J Qian… - Clinical and …, 2022 - Wiley Online Library
… that difelikefalin presents a low … difelikefalin 15 mcg/kg, but no significant differences were observed between pentazocine and difelikefalin 5 mcg/kg or between placebo and difelikefalin …
Number of citations: 17 ascpt.onlinelibrary.wiley.com
JG Stark, PK Noonan, RH Spencer, S Bhaduri… - Clinical …, 2023 - Springer
… or in vitro hepatocytes determined that difelikefalin is not metabolized by cytochrome P450 (… difelikefalin, and this study is the first to publish data examining the clinical PK of difelikefalin …
Number of citations: 2 link.springer.com
ER Viscusi, MC Torjman, CL Munera… - Clinical and …, 2021 - Wiley Online Library
… This study assessed the effect of difelikefalin on key relevant … to 1 of 3 treatment sequences of difelikefalin (1.0 or 5.0 mcg/kg iv) … No subject on placebo or difelikefalin met the increased …
Number of citations: 22 ascpt.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。